
3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are nitrogen-rich heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the tetrazine ring.
Industrial Production Methods
Industrial production of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium nitrite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazines, hydrazones, and other nitrogen-rich heterocycles. These products can have different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other critical biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-bis(4-Chlorophenyl)-1,2,4,5-tetrazine: A closely related compound with similar structural features and chemical properties.
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: Another tetrazine derivative with different substituents, leading to variations in reactivity and applications.
Clofentezine: A tetrazine compound used as an acaricide in agriculture.
Uniqueness
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties Its chlorophenyl groups enhance its reactivity and make it suitable for various synthetic transformations
Propriétés
Numéro CAS |
53876-70-3 |
|---|---|
Formule moléculaire |
C14H10Cl2N4 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
3,6-bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18)(H,19,20) |
Clé InChI |
ZWCXJQUMYHNLFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
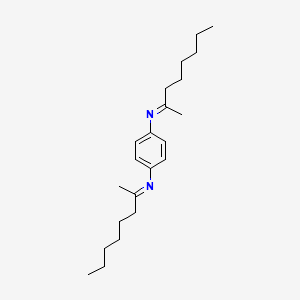

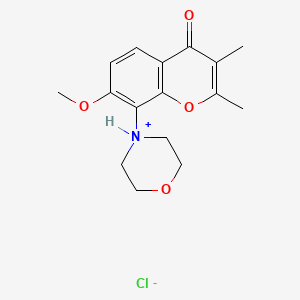
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)



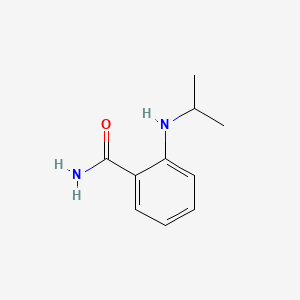
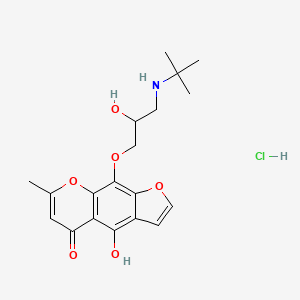
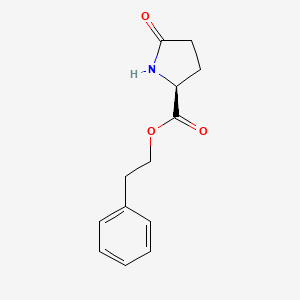
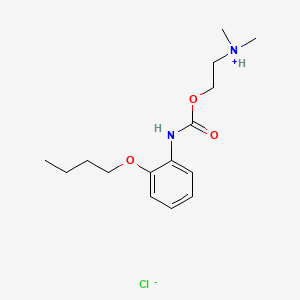
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)

